molecular formula C24H34N2O6 B1237280 (E)-but-2-enedioic acid;2-methylpropyl N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-methylcarbamate CAS No. 139062-79-6

(E)-but-2-enedioic acid;2-methylpropyl N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-methylcarbamate

Katalognummer: B1237280
CAS-Nummer: 139062-79-6
Molekulargewicht: 446.5 g/mol
InChI-Schlüssel: KJXXOQINMUBIEJ-WLHGVMLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-but-2-enedioic acid;2-methylpropyl N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-methylcarbamate is a complex organic compound with a unique structure that combines multiple functional groups

Eigenschaften

CAS-Nummer

139062-79-6

Molekularformel

C24H34N2O6

Molekulargewicht

446.5 g/mol

IUPAC-Name

(E)-but-2-enedioic acid;2-methylpropyl N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-methylcarbamate

InChI

InChI=1S/C20H30N2O2.C4H4O4/c1-15(2)14-24-20(23)21(3)18-8-10-22(11-9-18)19-12-16-6-4-5-7-17(16)13-19;5-3(6)1-2-4(7)8/h4-7,15,18-19H,8-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI-Schlüssel

KJXXOQINMUBIEJ-WLHGVMLRSA-N

SMILES

CC(C)COC(=O)N(C)C1CCN(CC1)C2CC3=CC=CC=C3C2.C(=CC(=O)O)C(=O)O

Isomerische SMILES

CC(C)COC(=O)N(C)C1CCN(CC1)C2CC3=CC=CC=C3C2.C(=C/C(=O)O)\C(=O)O

Kanonische SMILES

CC(C)COC(=O)N(C)C1CCN(CC1)C2CC3=CC=CC=C3C2.C(=CC(=O)O)C(=O)O

Synonyme

isobutyl N-(1-indan-2-yl-piperid-4-yl)-N-methylcarbamate furamate
S 14905
S-14905

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;2-methylpropyl N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-methylcarbamate involves multiple steps, including the formation of the piperidine ring, the attachment of the indene moiety, and the final coupling with (E)-but-2-enedioic acid. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

(E)-but-2-enedioic acid;2-methylpropyl N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents introduced .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (E)-but-2-enedioic acid;2-methylpropyl N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. Its ability to interact with specific biological targets makes it a valuable tool for understanding complex biological processes and developing new therapeutic agents .

Medicine

In medicine, (E)-but-2-enedioic acid;2-methylpropyl N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-methylcarbamate may have potential as a drug candidate for treating various diseases. Its unique structure and ability to interact with specific molecular targets make it a promising candidate for drug development .

Industry

In industry, this compound can be used in the production of specialty chemicals, materials, and other products. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers .

Wirkmechanismus

The mechanism of action of (E)-but-2-enedioic acid;2-methylpropyl N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes, receptors, and signaling pathways. The compound may inhibit or activate these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (E)-but-2-enedioic acid;2-methylpropyl N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-methylcarbamate include other carbamate derivatives, piperidine-containing compounds, and indene-based molecules. These compounds share some structural similarities but may differ in their specific functional groups and overall properties .

Uniqueness

The uniqueness of (E)-but-2-enedioic acid;2-methylpropyl N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-methylcarbamate lies in its combination of functional groups and structural features.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.